N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
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Description
N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Proteasome Inhibition : The amide bond in this compound is a crucial structural motif found in proteasome inhibitors. These inhibitors are used to treat various cancers by blocking protein degradation pathways within cancer cells .
Organic Electronics and Optoelectronics
- Electro-Optic Effects : The molecular geometry, polarizability, and dipole moment of N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can be studied using Density Functional Theory (DFT). Understanding its electronic properties is essential for potential applications in organic electronics and optoelectronics .
Pharmaceutical Synthesis
- Acylation of Amines : The acylation of amines is a widely practiced reaction in pharmaceutical synthesis. N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can be used as a building block to create diverse amide-containing compounds with specific pharmacological properties .
Anti-Inflammatory and Analgesic Agents
- Indole Derivatives : Related compounds with indole moieties have shown anti-inflammatory and analgesic activities. Researchers can explore modifications of N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide to develop potent drugs with improved efficacy and reduced side effects .
Materials Science and Crystallography
- Crystal Structure Studies : The crystal structure of N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been determined. Researchers can analyze its packing, hydrogen bonding, and van der Waals interactions. Such studies contribute to materials science and crystallography research .
properties
IUPAC Name |
N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLYBAQCVHXCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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